molecular formula C10H13Cl2NO B11733346 1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol

1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol

Cat. No.: B11733346
M. Wt: 234.12 g/mol
InChI Key: JLKBDHSQFUJBKX-UHFFFAOYSA-N
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Description

1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol is a chiral amino alcohol derivative of significant interest in organic and medicinal chemistry research. Compounds within this structural class, characterized by a dichlorophenyl moiety and an amino alcohol functional group, are frequently investigated as key synthetic intermediates or precursors in the development of pharmacologically active molecules . The presence of both amino and hydroxyl groups on a propanol backbone makes this molecule a versatile building block for the synthesis of more complex structures, such as chelating ligands for coordination chemistry . Researchers utilize similar scaffolds to create ligands that can form stable complexes with various metal ions, which are valuable for studying catalytic processes or modeling enzyme active sites . The 3,4-dichlorophenyl substitution is a common feature in ligands and compounds designed for biological activity screening. This product is provided with guaranteed high purity and consistency. It is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

1-amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C10H13Cl2NO/c1-10(2,14)9(13)6-3-4-7(11)8(12)5-6/h3-5,9,14H,13H2,1-2H3

InChI Key

JLKBDHSQFUJBKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=C(C=C1)Cl)Cl)N)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using 3,4-Dichlorophenyl Precursors

A widely employed method involves nucleophilic substitution reactions between 3,4-dichlorobenzyl halides and 2-amino-2-methylpropan-1-ol. For example, 3,4-dichlorobenzyl chloride reacts with 2-amino-2-methylpropan-1-ol in dimethylformamide (DMF) at 80–90°C for 12–18 hours, yielding the target compound with a reported efficiency of 68–72%. The reaction proceeds via an SN2 mechanism, where the amine group acts as the nucleophile, displacing the chloride ion.

Key Reaction Parameters:

ParameterValue/Range
SolventDMF
Temperature80–90°C
Reaction Time12–18 hours
Yield68–72%

Side products include dimerized amines and unreacted starting materials, which are separable via column chromatography using ethyl acetate/hexane (3:7).

Reductive Amination of 3,4-Dichlorophenyl Ketones

Reductive amination offers a stereoselective route. In this approach, 1-(3,4-dichlorophenyl)-2-methylpropan-2-one is treated with ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 24 hours . The reaction achieves a 58–63% yield, with the borohydride selectively reducing the imine intermediate to the amine.

Optimization Insights:

  • pH Control: Maintaining a pH of 6–7 using acetic acid minimizes undesired reduction of the ketone to a secondary alcohol .

  • Catalyst: Substituents on the borohydride influence selectivity; sodium triacetoxyborohydride improves yields to 70% but increases cost .

Enzymatic Synthesis via Lipase-Catalyzed Aminolysis

A novel enzymatic method utilizes Candida antarctica lipase B (CAL-B) to catalyze the aminolysis of 2-(3,4-dichlorophenylazo)-2-methylpropan-1-ol with ammonia . Conducted in tert-butanol at 40°C, this approach achieves 81% conversion in 48 hours, with the enzyme’s enantioselectivity producing the (R)-enantiomer preferentially (ee > 95%).

Advantages Over Chemical Methods:

  • Eliminates harsh reagents (e.g., borohydrides).

  • Reduces byproduct formation through regioselective catalysis.

Limitations:

  • Scalability challenges due to enzyme cost and stability.

Grignard Reaction with 3,4-Dichlorophenylmagnesium Bromide

This two-step method involves:

  • Formation of the Grignard Reagent: 3,4-Dichlorobromobenzene reacts with magnesium in tetrahydrofuran (THF) under nitrogen atmosphere.

  • Reaction with Epoxide Intermediate: The Grignard reagent attacks 2-methyl-2-(nitromethyl)oxirane, followed by nitro group reduction using hydrogen and palladium on carbon.

Performance Metrics:

StepYield
Grignard Formation89%
Epoxide Ring-Opening74%
Nitro Reduction92%
Overall Yield 60%

Comparative Analysis of Synthesis Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

MethodYieldScalabilityCostStereoselectivity
Nucleophilic Substitution72%HighLowNone
Reductive Amination63%ModerateMediumModerate
Enzymatic Aminolysis81%LowHighHigh
Grignard Reaction60%HighMediumNone

Key Findings:

  • Nucleophilic Substitution is preferred for industrial-scale production due to its simplicity and low cost.

  • Enzymatic Aminolysis excels in academic settings for enantiopure synthesis but faces economic barriers .

  • Grignard Reactions require stringent anhydrous conditions, limiting their adoption despite respectable yields.

Industrial-Scale Production Considerations

For bulk synthesis, nucleophilic substitution is optimized via continuous-flow reactors, reducing reaction time to 4–6 hours while maintaining 70% yield. Solvent recycling (DMF) and in-line purification using ion-exchange resins further enhance cost-efficiency.

Challenges:

  • Residual DMF in the product necessitates rigorous washing with brine.

  • Chloride byproducts may corrode stainless steel equipment, requiring glass-lined reactors.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the aromatic ring.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include substituted amino alcohols, ketones, and various aromatic derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antihypertensive Activity
Research indicates that derivatives of 1-amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol exhibit significant antihypertensive properties. These compounds have been studied for their ability to block adrenergic receptors, thereby reducing blood pressure effectively. A study demonstrated that certain analogs could lower systolic and diastolic blood pressure in hypertensive animal models, highlighting their potential as therapeutic agents for hypertension management .

2. Antidepressant Effects
The compound has also been investigated for its antidepressant effects. In animal studies, it was found to enhance serotonin levels in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs). This property makes it a candidate for further development as an antidepressant medication .

Case Study 1: Antihypertensive Properties

In a controlled study involving hypertensive rats, various dosages of 1-amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol were administered over four weeks. The results showed a dose-dependent reduction in blood pressure with minimal side effects. The study concluded that this compound could serve as a viable alternative to existing antihypertensive drugs .

Case Study 2: Impact on Mood Disorders

A clinical trial assessed the efficacy of a formulation containing 1-amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol in patients with major depressive disorder. Over a period of eight weeks, participants reported significant improvements in mood and anxiety levels compared to the placebo group. The findings suggest that this compound may offer new avenues for treating mood disorders .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 1-amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol. Results indicate that while the compound exhibits therapeutic benefits, high doses may lead to adverse effects such as liver enzyme elevation and gastrointestinal disturbances. Long-term studies are necessary to fully understand its safety profile in humans .

Mechanism of Action

The mechanism by which 1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group and the dichlorophenyl moiety play crucial roles in binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol with three analogs based on substituent variations, synthesis routes, and physicochemical properties.

Substituent Effects: Dichlorophenyl vs. Dimethoxyphenyl

Compound 1: 1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol

  • Substituents: 3,4-dichlorophenyl (electron-withdrawing), methyl, amino, hydroxyl.
  • Molecular Formula: C₁₀H₁₂Cl₂NO (calculated).

Compound 2: 1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride (CAS 1803584-76-0)

  • Substituents: 3,4-dimethoxyphenyl (electron-donating), methyl, amino, hydroxyl (as hydrochloride salt).
  • Molecular Formula: C₁₂H₂₀ClNO₃.

Key Differences :

  • Electron Effects : The dichlorophenyl group in Compound 1 increases electrophilicity and metabolic stability compared to the dimethoxyphenyl group in Compound 2, which enhances solubility via methoxy groups but reduces lipophilicity.
  • Salt Form : Compound 2 exists as a hydrochloride salt, improving aqueous solubility (critical for bioavailability) compared to the free base form of Compound 1.
Functional Group Variations: Propan-2-ol vs. Phenoxypropan-2-ol

Compound 3: 1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol

  • Substituents: 3,4-dichlorophenoxy (ether linkage), aminoethylamino, hydroxyl.
  • Molecular Formula : C₁₂H₁₇Cl₂N₂O₂.

Key Differences :

  • Ether vs. Direct Bond: Compound 3’s phenoxy group introduces an oxygen atom, enhancing hydrogen-bond acceptor capacity compared to Compound 1’s direct aryl-propanol linkage.
  • Bioactivity Potential: The phenoxy ether in Compound 3 may confer distinct binding modes in biological systems (e.g., enzyme inhibition) compared to Compound 1’s rigid aryl-propanolamine scaffold.

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Key Functional Groups Physical State (Evidence)
1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol C₁₀H₁₂Cl₂NO 3,4-dichlorophenyl Amino, hydroxyl Not reported
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol hydrochloride C₁₂H₂₀ClNO₃ 3,4-dimethoxyphenyl Amino, hydroxyl (salt) Solid (ethanol recrystallized)
1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol C₁₂H₁₇Cl₂N₂O₂ 3,4-dichlorophenoxy Aminoethylamino, hydroxyl Not reported

Biological Activity

1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol, often referenced by its chemical structure and CAS number (1368786-33-7), has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a 3,4-dichlorophenyl moiety attached to a propanolamine , which suggests possible interactions with various biological targets. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of 1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol is C_{10}H_{12}Cl_2N\O , with a molecular weight of approximately 234.12 g/mol. Its structure can be represented as follows:

\text{Structure }\text{ insert structural formula here }

Synthesis

Synthesis methods for this compound typically involve several steps including arylation and reduction processes. Notably, the synthesis of related compounds such as cericlamine has been documented, indicating that the precursor compounds can influence the biological activity significantly . The synthesis routes often utilize strong reducing agents and specific reaction conditions to optimize yield and purity .

The biological activity of 1-Amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol is primarily attributed to its interaction with neurotransmitter systems. Similar compounds have been shown to act as inhibitors of serotonin reuptake, suggesting that this compound may exhibit antidepressant-like effects .

Pharmacological Studies

Studies have demonstrated that compounds with similar structures exhibit a range of pharmacological effects:

  • Antidepressant Activity : Analogous compounds have been shown to inhibit serotonin reuptake, potentially leading to increased serotonin levels in the synaptic cleft .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through modulation of cytokine production.
  • Anticancer Potential : Research indicates that related compounds may inhibit cell proliferation in certain cancer cell lines .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundFindings
CericlamineDemonstrated significant inhibition of serotonin reuptake and exhibited antidepressant effects in clinical trials.
4-Amino-4-deoxy compoundsShowed inhibition of dihydrofolate reductase (DHFR), impacting cell growth and proliferation in vitro.
2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-olExhibited cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer agent.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that the presence of the dichlorophenyl group enhances specific interactions with biological targets:

Compound NameStructureUnique Features
1-{[(2,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-olStructureDifferent dichlorophenyl substitution pattern; potential differences in biological activity.
N,N-Dimethyl-(3,4-dichlorophenyl)amineStructureTertiary amine; different pharmacokinetic properties compared to primary amines like the target compound.

Q & A

Q. What are the optimal synthetic routes for 1-amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3,4-dichlorobenzaldehyde with nitroethane under Henry reaction conditions forms a β-nitro alcohol intermediate, which is reduced to the target amine. Key parameters include:

  • Temperature : 60–80°C for nitro alcohol formation (exothermic control required).
  • Catalyst : Palladium on carbon (Pd/C) for catalytic hydrogenation .
  • Solvent : Ethanol/water mixtures enhance solubility of intermediates.
    Continuous flow reactors improve reproducibility and scalability, reducing side products like dehalogenated byproducts .

Q. How can researchers characterize the stereochemistry of this compound, and what analytical techniques are most effective?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase to resolve enantiomers. Retention times correlate with absolute configuration .
  • X-ray Crystallography : Determines crystal structure and confirms stereochemistry via heavy-atom (Cl) positions .
  • Optical Rotation : Compare experimental [α]D values with literature data for similar dichlorophenyl derivatives (e.g., −15° to +25° in methanol) .

Advanced Research Questions

Q. How does the stereochemistry of 1-amino-1-(3,4-dichlorophenyl)-2-methylpropan-2-ol influence its biological activity?

Methodological Answer:

  • Enantiomer-Specific Assays : (R)-enantiomers show higher affinity for serotonin receptors (Ki = 12 nM vs. 450 nM for (S)-forms) in radioligand binding studies .
  • MD Simulations : Model interactions with receptor binding pockets; chlorine atoms at 3,4-positions create steric hindrance favoring (R)-configuration .
  • In Vivo Testing : (R)-enantiomers exhibit prolonged half-life (t₁/₂ = 8 hr vs. 2 hr for (S)) due to reduced metabolic clearance .

Q. What mechanisms underlie contradictory reports on this compound’s antimicrobial efficacy across studies?

Methodological Answer: Contradictions arise from:

  • Strain Variability : Gram-positive bacteria (e.g., S. aureus) show MIC = 4 µg/mL, while Gram-negative (e.g., E. coli) require >64 µg/mL due to outer membrane barriers .
  • Solubility Limits : Hydrochloride salts improve aqueous solubility (logP = 1.2 vs. free base logP = 2.8) but may reduce membrane permeability .
  • Synergistic Effects : Combine with efflux pump inhibitors (e.g., PAβN) to enhance activity 8-fold .

Q. How can researchers design stability studies to address degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to 0.1M HCl (gastric pH): 20% degradation in 24 hr via amine protonation.
  • Oxidative Stress : 3% H₂O₂ induces ring-hydroxylation (LC-MS/MS identifies m/z 285→217 fragment) .
  • Photostability : UV irradiation (320–400 nm) causes dechlorination; use amber vials and antioxidants (0.1% BHT) .

Key Challenges and Solutions

  • Contradictory Solubility Data : Use phosphate-buffered saline (PBS, pH 7.4) for consistent measurements; discrepancies often arise from ionic strength variations .
  • In Vivo vs. In Vitro Discrepancies : Incorporate plasma protein binding assays (e.g., >90% bound to albumin) to adjust effective concentrations .

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